1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Description
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (C₁₁H₉FN₂O; molecular weight: 204.20 g/mol) is a pyrazole derivative characterized by a fluorinated aromatic ring at position 1, a methyl group at position 3, and a carbaldehyde functional group at position 4 of the pyrazole core . This compound is synthesized via Vilsmeier-Haack formylation or microwave-assisted methods, often yielding high purity for pharmacological and materials science applications .
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIRXXWIZRAALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201989 | |
| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926190-13-8 | |
| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926190-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with 3-methyl-1H-pyrazole in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards specific targets. The aldehyde group may also participate in covalent interactions with nucleophilic residues in proteins, leading to the formation of stable adducts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
The biological and physicochemical properties of pyrazole-4-carbaldehydes are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Biological Activity
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 926190-13-8) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and an aldehyde functional group, making it a versatile building block in drug design.
- Molecular Formula : C11H9FN2O
- Molecular Weight : 202.2 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related pyrazole derivatives range from 0.22 to 0.25 μg/mL, indicating strong antibacterial effects, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | - | Bactericidal |
| 4a | - | - | - |
| 5a | - | - | - |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. Some derivatives exhibited IC50 values as low as 5.40 μM for COX-1 inhibition, showcasing their potential as anti-inflammatory agents .
Table 2: COX Inhibition Data for Pyrazole Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 5.40 | 0.01 |
| Compound B | - | - |
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated through hemolytic assays, revealing low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile compared to standard cytotoxic agents . The non-cytotoxic nature was further confirmed with IC50 values greater than 60 μM.
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial growth and inflammation. For example, it has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition and between 0.52 and 2.67 μM for DHFR . These targets are critical for bacterial survival and proliferation.
Case Studies
A notable case study involving the synthesis of pyrazole derivatives demonstrated the successful incorporation of the aldehyde functionality into multi-step synthetic routes aimed at developing new anti-inflammatory agents . The research highlighted the compound's effectiveness in reducing edema in animal models, further supporting its therapeutic potential.
Q & A
What are the common synthetic routes for preparing 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?
Basic Question
The compound is typically synthesized via multi-step organic reactions. A widely used method involves the Vilsmeier-Haack reaction , where 3-methyl-1-(4-fluorophenyl)-1H-pyrazol-5(4H)-one is treated with a formylating agent (e.g., POCl₃/DMF) to introduce the aldehyde group at the 4-position . Alternative routes may include condensation reactions or modifications of pre-functionalized pyrazole cores. Key parameters include temperature control (e.g., 0–5°C for intermediates) and purification via column chromatography to isolate the aldehyde derivative .
How is the structural characterization of this compound performed?
Basic Question
Structural validation relies on NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. The aldehyde proton typically appears as a singlet near δ 9.8–10.0 ppm in ¹H NMR. IR spectroscopy identifies the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹. For crystallographic confirmation, single-crystal X-ray diffraction is employed to resolve bond lengths, angles, and intermolecular interactions. For example, a related pyrazole carbaldehyde derivative showed a planar pyrazole ring with a dihedral angle of 15.2° between the fluorophenyl and pyrazole moieties .
What preliminary biological activities have been reported for this compound?
Basic Question
Initial studies focus on enzyme inhibition assays (e.g., cyclooxygenase-2 or kinases) and receptor binding affinity tests (e.g., GABAₐ or serotonin receptors). For instance, fluorophenyl pyrazole derivatives exhibit IC₅₀ values in the micromolar range against inflammatory targets . Activity is often compared to analogs with varying substituents (e.g., chloro vs. fluoro) to assess electronic effects on potency .
How can reaction yields be optimized during synthesis?
Advanced Question
Optimization strategies include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in pyrazole ring formation.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Continuous flow reactors : Reduce side reactions and improve scalability compared to batch processes .
- In-situ monitoring : Techniques like TLC or HPLC track reaction progress and identify byproducts early .
How are crystallographic data contradictions resolved in structural studies?
Advanced Question
Discrepancies in X-ray data (e.g., bond-length variations) are addressed by:
- High-resolution data collection : Low-temperature (e.g., 173 K) measurements reduce thermal motion artifacts.
- Refinement protocols : Software like SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. For example, a related pyrazole carbaldehyde structure achieved an R factor of 0.039 after iterative refinement .
How do in vitro and in vivo biological activity results diverge, and how is this analyzed?
Advanced Question
Discrepancies often arise from metabolic instability or poor bioavailability . Methodological approaches include:
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations and identifies metabolites.
- Prodrug strategies : Masking the aldehyde group with acetyl or oxime derivatives improves stability .
- Species-specific assays : Cross-testing in human vs. rodent liver microsomes explains metabolic differences .
What strategies address regioselectivity challenges in pyrazole functionalization?
Advanced Question
Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., -F) on the phenyl ring guide electrophilic substitution to the para position .
- Metal-mediated catalysis : Palladium-catalyzed cross-coupling ensures precise C-H activation at the 4-position of the pyrazole ring .
How can computational modeling guide the design of derivatives?
Advanced Question
Molecular docking (AutoDock, Schrödinger Suite) predicts binding modes to target proteins (e.g., COX-2). QSAR models correlate substituent electronegativity (e.g., Hammett σ constants) with bioactivity. For example, fluorine’s high electronegativity enhances binding affinity in kinase inhibitors . DFT calculations (Gaussian 09) optimize geometries and predict reaction pathways for synthetic planning .
What methods assess the compound’s stability under varying conditions?
Advanced Question
Stability studies involve:
- Forced degradation : Exposure to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products.
- HPLC-DAD/ELSD : Monitors aldehyde oxidation to carboxylic acid derivatives.
- Solid-state stability : Dynamic vapor sorption (DVS) tests hygroscopicity, critical for formulation .
How are structure-activity relationship (SAR) studies designed for this compound?
Advanced Question
SAR workflows include:
- Scaffold diversification : Synthesizing analogs with varied substituents (e.g., methyl, trifluoromethyl) at the 3-position.
- Biological testing panels : Parallel assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains.
- 3D-QSAR : CoMFA/CoMSIA maps electrostatic and steric fields to optimize activity. For example, bulkier 4-fluorophenyl groups in related compounds improved anti-inflammatory activity by 40% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
